molecular formula C18H15N5O2 B12160723 N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide

N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B12160723
M. Wt: 333.3 g/mol
InChI Key: VVGZOEHMLPXRGC-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a carbamoylphenyl and pyrimidinylamino substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline with benzoyl chloride under basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the benzamide with isocyanate in the presence of a catalyst.

    Attachment of the Pyrimidinylamino Group: The final step involves the nucleophilic substitution reaction where the pyrimidinylamino group is attached to the benzamide core using pyrimidine and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyrimidinylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Pyrimidine with a suitable base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrimidines.

Scientific Research Applications

N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide: Unique due to its specific substituents and their positions on the benzamide core.

    N-(4-carbamoylphenyl)-4-(pyridin-2-ylamino)benzamide: Similar structure but with a pyridine ring instead of pyrimidine.

    N-(4-carbamoylphenyl)-4-(pyrimidin-4-ylamino)benzamide: Similar structure but with the pyrimidine group attached at a different position.

Uniqueness

This compound is unique due to the specific positioning of the carbamoyl and pyrimidinylamino groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

4-[[4-(pyrimidin-2-ylamino)benzoyl]amino]benzamide

InChI

InChI=1S/C18H15N5O2/c19-16(24)12-2-6-14(7-3-12)22-17(25)13-4-8-15(9-5-13)23-18-20-10-1-11-21-18/h1-11H,(H2,19,24)(H,22,25)(H,20,21,23)

InChI Key

VVGZOEHMLPXRGC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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